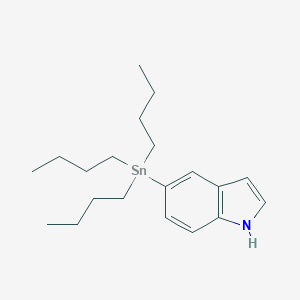

5-(Tributylstannyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(1H-indol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-6,9H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZZBMEFQHTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577730 | |

| Record name | 5-(Tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-34-9 | |

| Record name | 5-(Tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metal Halogen Exchange

A classic organometallic approach involves the metal-halogen exchange of a 5-haloindole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This process generates a highly reactive 5-lithioindole intermediate. Subsequent quenching of this intermediate with a tributyltin electrophile, typically tributyltin chloride (Bu₃SnCl), affords the desired 5-(tributylstannyl)-1H-indole. For bromo- and iodo-substituted arenes, metal-halogen exchange is generally a very fast process, often outcompeting direct deprotonation (lithiation). uwindsor.ca It is often necessary to first protect the acidic indole (B1671886) N-H proton before introducing the organolithium reagent to prevent simple acid-base chemistry. acs.org

Scheme 2: Synthesis via

X = Br, I; PG = Protecting Group

Directed Ortho Metalation Dom

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.org In this approach, a directing metalation group (DMG) installed on the indole (B1671886) nitrogen coordinates to an organolithium base, directing deprotonation to an adjacent position. While C-2 lithiation is most common for N-protected indoles, the choice of DMG and reaction conditions can influence the site of metalation. uwindsor.caarkat-usa.orgbhu.ac.in For instance, bulky protecting groups can direct metalation to other positions, such as C-7. While direct C-5 lithiation via this method is less common and can face competition from other sites, it remains a potential route. organic-chemistry.org Once the C-5 lithiated species is formed, it can be trapped with tributyltin chloride.

| N-Protecting Group (DMG) | Lithium Reagent | Solvent | Temperature (°C) | Position of Lithiation | Ref |

| -Me | n-BuLi | Et₂O | Reflux | C-2 | arkat-usa.orgresearchgate.net |

| -Me | t-BuLi | THF | -120 to -78 | C-2 | arkat-usa.org |

| -SO₂Ph | MeLi | THF | 0 | C-2 | arkat-usa.org |

| -CONEt₂ | s-BuLi / TMEDA | THF | -78 | C-7 (major), C-5 (minor) | organic-chemistry.org |

This table illustrates conditions for directed lithiation on the indole ring. While C-2 is the predominant site, specific conditions can influence regioselectivity, offering a potential, though less direct, route to C-5 stannylation.

Reactivity and Transformational Chemistry of 5 Tributylstannyl 1h Indole

Palladium-Catalyzed Cross-Coupling Reactions of 5-(Tributylstannyl)-1H-indole

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations, primarily through the Stille coupling pathway, leveraging the reactive carbon-tin bond.

Stille Coupling Reactions of this compound Derivatives

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. wikipedia.orgsynarchive.com The catalytic cycle is well-established and involves three key steps: oxidative addition of the organic electrophile to the Pd(0) center, transmetalation of the organic group from the tin reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgchemeurope.com This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

This compound serves as an effective nucleophilic partner in Stille couplings with various sp²-hybridized electrophiles, including aryl and vinyl halides. These reactions provide a direct route to 5-aryl and 5-vinyl indoles, which are important structural motifs in medicinal chemistry. The reaction typically proceeds under inert conditions using a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of ligands to facilitate the catalytic cycle. harvard.eduresearchgate.net The choice of halide (I > Br > Cl) on the coupling partner influences reactivity, with iodides generally providing higher yields under milder conditions. wikipedia.org

Table 1: Examples of Stille Coupling with Aryl/Vinyl Halides

| Electrophile | Catalyst/Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | DMF | 86 |

| Bromostyrene | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | ~70-80 |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | Toluene | ~80-90 |

Note: Yields are approximate and can vary based on specific reaction conditions and N-protection of the indole (B1671886).

A significant application of 5-(tributylstannyl)indoles is their reaction with acid chlorides to produce 5-acylindoles. researchgate.net This transformation, a carbonylative Stille-type coupling, is a powerful method for introducing ketone functionalities onto the indole scaffold. researchgate.net These 5-acylindoles are valuable intermediates for the synthesis of pharmacologically active molecules. researchgate.net The reaction is catalyzed by palladium complexes and provides good yields for a variety of aromatic, heteroaromatic, and aliphatic acid chlorides. researchgate.netresearchgate.net

Table 2: Synthesis of 5-Acylindoles via Stille Coupling

| Acid Chloride | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | PdCl₂(PPh₃)₂ | Toluene | Good |

| Cyclopropanoyl chloride | Pd(PPh₃)₄ | THF | 70 |

| Cyclohexanoyl chloride | Pd(PPh₃)₄ | THF | 70 |

Data compiled from studies on 5- and 6-tributylstannylindoles. Yields are representative. researchgate.netresearchgate.net

Beyond acid chlorides, the reactivity with other electrophiles like aryl triflates is also well-established in Stille coupling protocols, expanding the scope of accessible 5-substituted products. synarchive.comchemeurope.com

The Stille coupling of this compound is a strategic method for creating diverse libraries of 5-substituted indoles. arizona.eduluc.eduresearchgate.net By varying the aryl, vinyl, or acyl halide coupling partner, a vast range of functional groups can be introduced at the C-5 position. This versatility is crucial in drug discovery and materials science, where fine-tuning of molecular properties through structural modification is essential. The ability to generate 5-aryl, 5-heteroaryl, 5-vinyl, and 5-acyl indoles from a common stannane precursor highlights its utility as a synthetic building block. researchgate.netarizona.edu These scaffolds are integral to compounds with anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.gov

Potential for Other Related Metal-Catalyzed Coupling Pathways

While this compound is primarily utilized in Stille reactions, its structure provides a foundation for accessing substrates suitable for other major cross-coupling methodologies. The conversion of the tributylstannyl group into other functionalities opens up alternative synthetic routes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used C-C bond-forming reactions. nih.govyoutube.com this compound is not a direct partner in this reaction. However, it can be readily converted into a suitable substrate. For instance, halodestannylation of the stannane with reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) would yield 5-iodo- or 5-bromo-1H-indole. These halo-indoles are ideal electrophilic partners for Suzuki-Miyaura coupling with a wide variety of commercially available boronic acids and esters. arizona.eduresearchgate.net This two-step sequence (halodestannylation followed by Suzuki coupling) represents a powerful, indirect pathway to 5-aryl and 5-vinyl indoles, complementing the direct Stille approach.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is the premier method for synthesizing arylalkynes. Similar to the Suzuki-Miyaura pathway, this compound can serve as a precursor to the required halo-indole. Conversion of the stannane to 5-iodo-1H-indole would provide an excellent substrate for Sonogashira coupling with various terminal alkynes. libretexts.org This would enable the synthesis of 5-alkynylindoles, another class of compounds with significant applications in materials science and medicinal chemistry.

Destannylation Reactions of this compound

Beyond its use in cross-coupling reactions, the tributylstannyl group at the 5-position of the indole ring can be cleaved through various destannylation reactions, providing a route to other functionalized indoles.

Oxidative Iodo-destannylation for Isotope Incorporation

A significant application of this compound is in the synthesis of radioiodinated indole derivatives. The carbon-tin bond can be selectively cleaved by an electrophilic iodine source, allowing for the incorporation of iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I. This reaction, known as iododestannylation, is a valuable tool in the development of radiopharmaceuticals for imaging and therapy.

The mechanism of iododestannylation is generally considered to be an electrophilic aromatic substitution (SEAr). The reaction is typically carried out by treating the stannylated precursor with a source of radioiodide (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. The oxidant converts the iodide anion into a more electrophilic iodine species, which then attacks the ipso-carbon of the indole ring, displacing the tributyltin group.

Common oxidizing agents used for this purpose include:

Chloramine-T

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

Peracetic acid

Hydrogen peroxide

The reaction conditions, such as the choice of oxidant, pH, temperature, and reaction time, are crucial for achieving high radiochemical yields and purity. For instance, in the radioiodination of a structurally similar compound, 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine, high radiochemical yields were obtained using chloramine-T or hydrogen peroxide as the oxidant at room temperature.

| Parameter | Condition | Outcome |

| Precursor Amount | 10-200 µg | Optimized for high labeling efficiency. |

| Oxidizing Agent | Chloramine-T or H₂O₂ | High radiochemical yields (>95%). |

| Reaction Time | 10 minutes | Sufficient for maximum yield. |

| Temperature | Room Temperature (20-25°C) | Mild conditions are effective. |

| pH | ~8 | Optimal for the reaction with Chloramine-T. |

It is important to note that side reactions can occur. For example, the cleavage of the butyl groups from the tin atom can lead to the formation of volatile radioactive byproducts like radioiodinated butane. Careful optimization of the reaction conditions is necessary to minimize these impurities.

Protodemetallation and other Cleavage Reactions

The carbon-tin bond in this compound is also susceptible to cleavage by protic acids in a reaction known as protodemetallation or protodestannylation. This reaction replaces the tributylstannyl group with a hydrogen atom, effectively leading to the parent 1H-indole.

The mechanism involves the protonation of the carbon atom attached to the tin, followed by the departure of the tributyltin cation. The reactivity in protodemetallation is influenced by the acidity of the medium and the electronic nature of the aromatic ring. Electron-donating groups on the ring generally accelerate the rate of electrophilic substitution.

Other reagents can also effect the cleavage of the C-Sn bond. For example, under specific conditions involving photoirradiation in the presence of HBr, the C-Sn bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then be trapped or undergo further reactions, offering an alternative pathway for the transformation of the organostannane.

| Cleavage Reaction | Reagent | Product |

| Protodemetallation | Strong Acid (e.g., HCl, TFA) | 1H-Indole |

| Halodestannylation | Halogen (e.g., I₂, Br₂) | 5-Halo-1H-indole |

| Radical Cleavage | HBr, light | Indol-5-yl radical |

Mechanistic Insights into Chemical Transformations Involving 5 Tributylstannyl 1h Indole

Elucidation of Reaction Mechanisms for Palladium-Catalyzed Stannylation

The synthesis of 5-(Tributylstannyl)-1H-indole typically proceeds through the palladium-catalyzed stannylation of a 5-haloindole, such as 5-bromoindole or 5-iodoindole, with a tin reagent like hexa-n-butylditin ((Bu₃Sn)₂). The catalytic cycle for this transformation is generally understood to follow the fundamental steps of palladium-catalyzed cross-coupling reactions.

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by the direct use of a Pd(0) complex. The key steps in the mechanism are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-haloindole. In this step, the palladium atom inserts into the carbon-halogen bond of the indole (B1671886) ring, forming a Pd(II) intermediate. The reactivity of the haloindole is dependent on the nature of the halogen, with the C-I bond being more reactive than the C-Br bond.

Transmetalation: The resulting organopalladium(II) halide complex then reacts with the tin reagent, hexa-n-butylditin. In this transmetalation step, a tributylstannyl group is transferred from the ditin reagent to the palladium center, displacing the halide. This forms a new organopalladium(II) intermediate with both the indolyl and the tributylstannyl groups attached to the palladium.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the desired product, this compound, is formed by the coupling of the indolyl and tributylstannyl ligands on the palladium center. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.

The efficiency of the palladium-catalyzed stannylation of 5-haloindoles can be influenced by various factors, including the choice of palladium catalyst, ligands, solvent, and temperature. Common catalyst systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a reducing agent. The use of bulky, electron-rich phosphine ligands can often enhance the rate of the reaction.

| Catalyst System | Ligand | Solvent | Typical Temperature (°C) | Key Mechanistic Feature |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene | 80-110 | In situ formation of the active Pd(0) species. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | DMF | 90-120 | Requires initial reduction of Pd(II) to Pd(0). |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Dioxane | 80-100 | Direct use of a stable Pd(0) source. |

Detailed Mechanistic Pathways of Stille Cross-Coupling with this compound

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of this compound. In this reaction, the tributylstannyl group is replaced by an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate, in the presence of a palladium catalyst. The reaction proceeds through a well-established catalytic cycle. wikipedia.orgscribd.com

The catalytic cycle for the Stille reaction mirrors that of other palladium-catalyzed cross-couplings. wikipedia.orgscribd.com

Transmetalation: The subsequent step is transmetalation, where the 5-indolyl group is transferred from the tin atom of this compound to the palladium center of the [R-Pd(II)-X] complex. This step results in the formation of a new diorganopalladium(II) intermediate, [R-Pd(II)-Indolyl], and a tributyltin halide byproduct. The transmetalation step is a crucial part of the Stille reaction and can proceed through different mechanisms, including associative or dissociative pathways, depending on the reaction conditions and the nature of the reactants and ligands. wikipedia.org For the Stille coupling, an associative mechanism is most common. wikipedia.org

The final step of the Stille coupling is reductive elimination, which leads to the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. wikipedia.org

Reductive Elimination: In this step, the two organic ligands (the R group from the electrophile and the 5-indolyl group) on the diorganopalladium(II) intermediate couple and are eliminated from the palladium center, forming the final product, 5-R-1H-indole. For this to occur, the two organic groups must be in a cis orientation on the palladium complex. If they are trans to each other, a trans-to-cis isomerization must occur before reductive elimination can take place. wikipedia.org

Regioselectivity: The regioselectivity of the Stille coupling reaction is generally very high. The new carbon-carbon bond is formed precisely at the position where the tributylstannyl group was attached to the indole ring. In the case of this compound, the coupling will occur at the C5 position of the indole nucleus. This high regioselectivity is a key advantage of the Stille reaction in the synthesis of complex molecules.

| Step | Reactants | Intermediate | Product |

| Oxidative Addition | Pd(0) + R-X | [R-Pd(II)-X] | - |

| Transmetalation | [R-Pd(II)-X] + this compound | [R-Pd(II)-Indolyl] | Bu₃SnX |

| Reductive Elimination | [R-Pd(II)-Indolyl] | - | 5-R-1H-indole + Pd(0) |

Investigation of Destannylation Reaction Mechanisms

Destannylation refers to the cleavage of the carbon-tin bond in organostannanes. In the context of this compound, destannylation can be an unwanted side reaction in Stille couplings or a desired transformation to introduce other functional groups. The two primary mechanisms for destannylation are protodestannylation and halodestannylation.

Protodestannylation: This reaction involves the cleavage of the C-Sn bond by a proton source, typically an acid, to replace the tributylstannyl group with a hydrogen atom. The mechanism is believed to proceed through an electrophilic attack of a proton on the carbon atom bearing the tin group. The electron-rich nature of the indole ring can facilitate this process. The reaction is often observed as a side reaction in Stille couplings if acidic conditions are present or generated in situ.

Halodestannylation: This process involves the replacement of the tributylstannyl group with a halogen atom (e.g., I, Br, Cl) using an electrophilic halogen source such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or iodine monochloride (ICl). The mechanism involves the electrophilic attack of the halogen on the carbon atom attached to the tin, leading to the formation of a 5-haloindole and a tributyltin halide. This reaction can be a useful synthetic transformation to convert the stannane back to a halide, which can then be used in other coupling reactions.

Applications of 5 Tributylstannyl 1h Indole in Advanced Organic Synthesis

Precursor for Site-Selective Functionalization of the Indole (B1671886) Benzene Core

The functionalization of the indole core has been a subject of intense research due to the prevalence of this heterocyclic system in a vast number of natural products and pharmaceuticals. While the pyrrole ring of indole has its own distinct reactivity, methods for the precise and selective modification of the benzene portion (the C4 to C7 positions) are crucial for creating structural diversity. 5-(Tributylstannyl)-1H-indole is a key reagent in this context, enabling chemists to introduce a wide array of substituents specifically at the C5 position through the Stille cross-coupling reaction.

The Stille reaction involves the coupling of an organostannane with an organic electrophile, catalyzed by a palladium complex. The tributylstannyl group at the 5-position of the indole makes this specific carbon atom nucleophilic and reactive in the catalytic cycle, allowing for the formation of a new carbon-carbon bond at this site with high regioselectivity.

The Stille coupling reaction using this compound as the organostannane partner provides a reliable method for synthesizing a wide range of 5-substituted indoles. The reaction is highly versatile, accommodating various coupling partners, including aryl, heteroaryl, vinyl, and acyl halides or triflates. This flexibility allows for the introduction of diverse functional groups that would be difficult to install using traditional electrophilic substitution methods, which often lack regiocontrol and functional group tolerance.

A notable application is the synthesis of 5-acylindoles. Research has demonstrated that this compound can be effectively coupled with a variety of acid chlorides under palladium catalysis. researchgate.netresearchgate.net This reaction provides a direct route to 5-acylindoles, which are important intermediates for the synthesis of biologically active molecules. researchgate.net The conditions for these couplings are generally mild, making them compatible with various functional groups that might be present on the acid chloride.

The scope of the Stille coupling is not limited to acylation. The reaction can be used to couple aryl and vinyl halides, allowing for the synthesis of 5-aryl and 5-vinyl indoles. These reactions are typically carried out using a palladium(0) catalyst, often generated in situ, and may be enhanced with additives like copper(I) iodide or fluoride ions, which can accelerate the rate-limiting transmetalation step in the catalytic cycle. The choice of ligands, solvents, and additives is crucial for optimizing the reaction for specific substrates.

Table 1: Examples of Stille Coupling Reactions with this compound

| Coupling Partner (Electrophile) | Catalyst System | Product Type | Potential Application |

|---|---|---|---|

| Acyl Chlorides (R-COCl) | PdCl₂(PPh₃)₂ | 5-Acylindoles | Intermediates for bioactive molecules researchgate.net |

| Aryl Halides (Ar-X) | Pd(PPh₃)₄ / CuI | 5-Arylindoles | Synthesis of complex natural products |

| Vinyl Halides (R-CH=CH-X) | Pd₂(dba)₃ / AsPh₃ | 5-Vinylindoles | Building blocks for larger systems |

| Heteroaryl Halides | Pd(OAc)₂ / XPhos | 5-Heteroarylindoles | Pharmaceutical drug discovery |

The indole nucleus is a fundamental structural motif in a vast array of natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. rsc.orgnih.gov The total synthesis of these complex molecules often requires the precise and strategic introduction of substituents onto the indole core. The site-selective functionalization enabled by this compound is a powerful tool for constructing such intricate molecular architectures.

By using the Stille coupling, synthetic chemists can attach large and complex fragments to the C5 position of the indole ring as a key step in a larger synthetic sequence. This allows for a convergent approach to synthesis, where different parts of the target molecule are synthesized separately and then joined together. For example, a complex aryl halide can be coupled to the 5-position of the indole, forming a key biaryl bond that may be part of a larger polycyclic system found in many natural products. semanticscholar.orgresearchgate.net

The ability to build upon the 5-substituted indole product through further transformations is a testament to the utility of this method. The functional group introduced via the Stille coupling can itself be a handle for subsequent reactions, allowing for the elaboration of the molecular structure. This iterative approach is crucial for the efficient synthesis of complex indole-based natural products and their analogues for medicinal chemistry research. nih.gov

Utility in the Synthesis of Radiopharmaceuticals and Molecular Probes

Organotin compounds, particularly tributylstannyl derivatives, are widely used precursors for the synthesis of radiolabeled molecules for biomedical imaging techniques like Positron Emission Tomography (PET). The carbon-tin bond can be selectively cleaved and replaced with a radioisotope, a process known as radio-destannylation. This compound is an ideal precursor for introducing radioisotopes of iodine (such as ¹²³I, ¹²⁴I, and ¹²⁵I) onto the C5 position of the indole ring.

The most common method for electrophilic radioiodination is iododestannylation. nih.gov This reaction involves the ipso-substitution of the trialkylstannyl group with a radioiodine atom. The process is typically carried out by treating the tributylstannyl precursor with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent, such as chloramine-T or hydrogen peroxide. nih.gov

The reaction proceeds under mild conditions and typically gives high radiochemical yields, which is crucial when working with short-lived isotopes. nih.gov The tributylstannyl group provides a stable, storable precursor that can be quickly and efficiently converted into the final radiolabeled product just before use. This is a significant advantage in the production of PET tracers, where the timing of synthesis and administration is critical. researchgate.net While a major drawback of this method is the potential for contamination with toxic organotin byproducts, it remains a primary method for creating specific small-molecule radiopharmaceuticals. nih.gov

Reaction Scheme: Radioiododestannylation

This method allows for the late-stage introduction of the radioisotope, which minimizes the handling of radioactive material throughout the synthetic sequence and maximizes the specific activity of the final product.

The indole scaffold is a key component of many ligands that bind with high affinity and specificity to various biological targets, such as receptors and enzymes in the central nervous system. For example, many serotonin (5-HT) receptor ligands are based on an indole structure. By incorporating a radioisotope like ¹²³I or ¹²⁵I at the 5-position, these ligands can be converted into imaging agents to visualize and quantify their targets in vivo using PET or Single Photon Emission Computed Tomography (SPECT).

The synthesis of these specific imaging agents relies on having a precursor like this compound. Chemists can first synthesize a complex, non-radioactive ligand containing the 5-(tributylstannyl)indole moiety. This allows for full characterization and purification of the precursor. In the final step, the tributylstannyl group is replaced with radioiodine to produce the imaging agent. This strategy has been successfully applied to create a variety of imaging agents for different biological targets. For instance, a similar approach using a tributylstannyl benzofuran precursor has been used to develop an amyloid imaging agent for the brain. The development of indole-based PET imaging agents for targets like the 5-HT₂C receptor further highlights the importance of having reliable methods for radiolabeling the indole core. nih.gov

Future Directions and Emerging Research Trends

Development of More Sustainable and Environmentally Benign Stannylation Protocols

The synthesis of organostannanes, including 5-(tributylstannyl)-1H-indole, traditionally involves stoichiometric amounts of organotin reagents and often requires harsh reaction conditions. A significant future trend is the development of greener and more sustainable stannylation methods. Research in this area is likely to focus on several key aspects:

Catalytic Stannylation: A primary goal is to move from stoichiometric to catalytic methods for the introduction of the tributylstannyl group. This would involve the use of transition metal catalysts, potentially with specialized ligands, to facilitate the direct C-H stannylation of indole (B1671886). Such methods would significantly reduce the amount of tin waste generated.

Use of Greener Solvents and Reagents: Future protocols will likely emphasize the use of environmentally benign solvents, such as bio-renewable solvents or even water, to replace traditional organic solvents. mdpi.comresearchgate.net Additionally, the development of less toxic and more easily handled tin reagents is an area of active investigation.

Atom Economy: New synthetic routes will be designed with a focus on maximizing atom economy, ensuring that the majority of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. mdpi.com

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Approach | Description | Potential Advantages |

| Catalytic C-H Stannylation | Direct functionalization of the indole C5-H bond using a catalyst and a tin reagent. | Reduced tin waste, higher atom economy, potentially milder reaction conditions. |

| Flow Chemistry | Performing the stannylation reaction in a continuous flow reactor. | Improved reaction control, enhanced safety, easier scalability. |

| Use of Bio-based Solvents | Replacing traditional organic solvents with greener alternatives derived from biomass. | Reduced environmental impact, improved safety profile. mdpi.com |

Exploration of Novel Reactivity Modes and Catalytic Systems for this compound

While the Stille cross-coupling reaction is the most common application of this compound, future research will likely explore new ways to utilize this versatile reagent. This includes the development of novel catalytic systems and the investigation of different reaction pathways.

Earth-Abundant Metal Catalysis: A significant trend in cross-coupling chemistry is the replacement of precious metal catalysts like palladium with more abundant and less expensive metals such as iron, copper, or nickel. mdpi.com Future work will likely focus on developing efficient catalytic systems based on these metals for reactions involving this compound.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. researchgate.net Investigating the potential of photoredox catalysis to enable new transformations of this compound, such as radical-mediated coupling reactions, is a promising avenue of research.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable the synthesis of complex molecules in a more efficient manner. Future studies may explore the use of dual catalytic systems where this compound participates in one catalytic cycle while another reaction proceeds simultaneously.

Expansion of Synthetic Applications towards Bioactive Molecules and Advanced Materials

The indole nucleus is a key structural motif in a vast array of biologically active compounds and functional materials. nih.gov A major focus of future research will be to leverage the synthetic versatility of this compound to access novel molecules with interesting properties.

Synthesis of Complex Natural Products: Many indole alkaloids with potent pharmacological activities are challenging to synthesize. The use of this compound as a key building block in the total synthesis of such molecules will continue to be an important area of research.

Development of New Drug Candidates: The ability to easily introduce substituents at the 5-position of the indole ring via Stille coupling makes this compound an attractive starting material for the synthesis of libraries of compounds for drug discovery. nih.govmdpi.com

Creation of Novel Organic Materials: Functionalized indoles have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research may explore the use of this compound to synthesize novel indole-based polymers and small molecules for these applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Tributylstannyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Stille coupling, where tributyltin groups are introduced to the indole scaffold. Key steps include:

-

Substitution at C5 : Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling between 5-bromoindole derivatives and tributyltin reagents .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent tin oxidation .

-

Yield Optimization : Yields range from 60–85% depending on stoichiometry (1:1.2 ratio of indole:tin reagent) and temperature (80–110°C) .

Reaction Parameter Optimal Condition Yield Range Catalyst Pd(PPh₃)₄ 70–85% Solvent DMF 65–80% Temperature 100°C 75–85%

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution at C5 (absence of C5-H signal; δ 7.2–7.5 ppm for indole protons) and presence of tributyltin groups (δ 0.8–1.6 ppm for -Sn(CH₂CH₂CH₂CH₃)₃) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 413.1 for C₁₇H₂₇NSn) .

- Elemental Analysis : Tin content (theoretical ~28.5%) validates stoichiometry .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Soluble in DCM, THF, and DMSO; insoluble in water. For biological assays, prepare stock solutions in DMSO (5–10 mg/mL) and dilute in aqueous buffers with <1% organic solvent .

- Stability : Store under inert gas at –20°C to prevent hydrolysis of the Sn–C bond. Degradation is indicated by turbidity or precipitate formation .

Advanced Research Questions

Q. How do competing side reactions (e.g., destannylation or homocoupling) impact the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Destannylation : Caused by trace moisture or oxygen. Use rigorously dried solvents and Schlenk-line techniques. Additives like CuI may suppress side reactions .

- Homocoupling : Occurs via oxidative dimerization. Limit catalyst loading (≤5 mol% Pd) and avoid prolonged heating. Monitor via TLC (Rf ~0.6 in hexane:EtOAc 4:1) .

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives across different pharmacological studies?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to rule out solvent interference (e.g., DMSO toxicity at >0.1% v/v) .

- Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from rapid clearance .

- Structural Analog Comparison : Compare with non-stannylated indoles (e.g., 5-H-indole) to isolate tin-specific effects .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding to enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors). Validate with MD simulations (≥100 ns) to assess stability .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~3.5) and CYP inhibition risks, prioritizing derivatives with favorable pharmacokinetics .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature, and how should researchers address this?

- Methodological Answer :

- Source of Variation : Differences in tin reagent purity (e.g., Bu₃SnCl vs. Bu₃SnLi) and catalyst lot variability (e.g., Pd(0) vs. Pd(II) precursors) .

- Resolution : Calibrate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) and report yields with error margins (±5%) across triplicate runs .

Safety and Compliance

Q. What are the critical safety protocols for handling tin-containing indole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.